

# An In-Depth Technical Guide to the Discovery and Synthesis of Dersimelagon Phosphate

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## Compound of Interest

Compound Name: *Dersimelagon Phosphate*

Cat. No.: *B10860313*

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## Abstract

**Dersimelagon Phosphate** (formerly MT-7117) is a first-in-class, orally bioavailable, small molecule, selective melanocortin 1 receptor (MC1R) agonist. Developed by Mitsubishi Tanabe Pharma, it is under investigation for the treatment of rare genetic photosensitive disorders, primarily erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP). Dersimelagon stimulates the production of eumelanin, the dark, photoprotective pigment in the skin, thereby aiming to increase pain-free light exposure for patients with these conditions. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, preclinical and clinical development of **Dersimelagon Phosphate**.

## Introduction

Erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP) are rare genetic disorders characterized by the accumulation of protoporphyrin IX in erythrocytes, plasma, and tissues.[1] This accumulation leads to severe phototoxicity, where exposure to sunlight causes excruciating pain, swelling, and burning sensations in the skin.[2] Current management strategies are primarily focused on sun avoidance, which significantly impacts the quality of life for patients.

**Dersimelagon Phosphate** emerges as a promising therapeutic agent that addresses the underlying mechanism of photosensitivity by enhancing the body's natural photoprotective

defenses. As a selective MC1R agonist, it mimics the action of the endogenous alpha-melanocyte-stimulating hormone ( $\alpha$ -MSH) to promote the synthesis of eumelanin.[2][3]

## Discovery and Rationale

The discovery of Dersimelagon was rooted in the exploration of non-peptidic small molecules capable of activating the MC1R.[4] The therapeutic rationale is based on the well-established role of MC1R in regulating skin pigmentation. Activation of MC1R initiates a signaling cascade that shifts melanin production from the red/yellow pheomelanin to the brown/black, more photoprotective eumelanin.[5]

## Chemical Structure and Properties

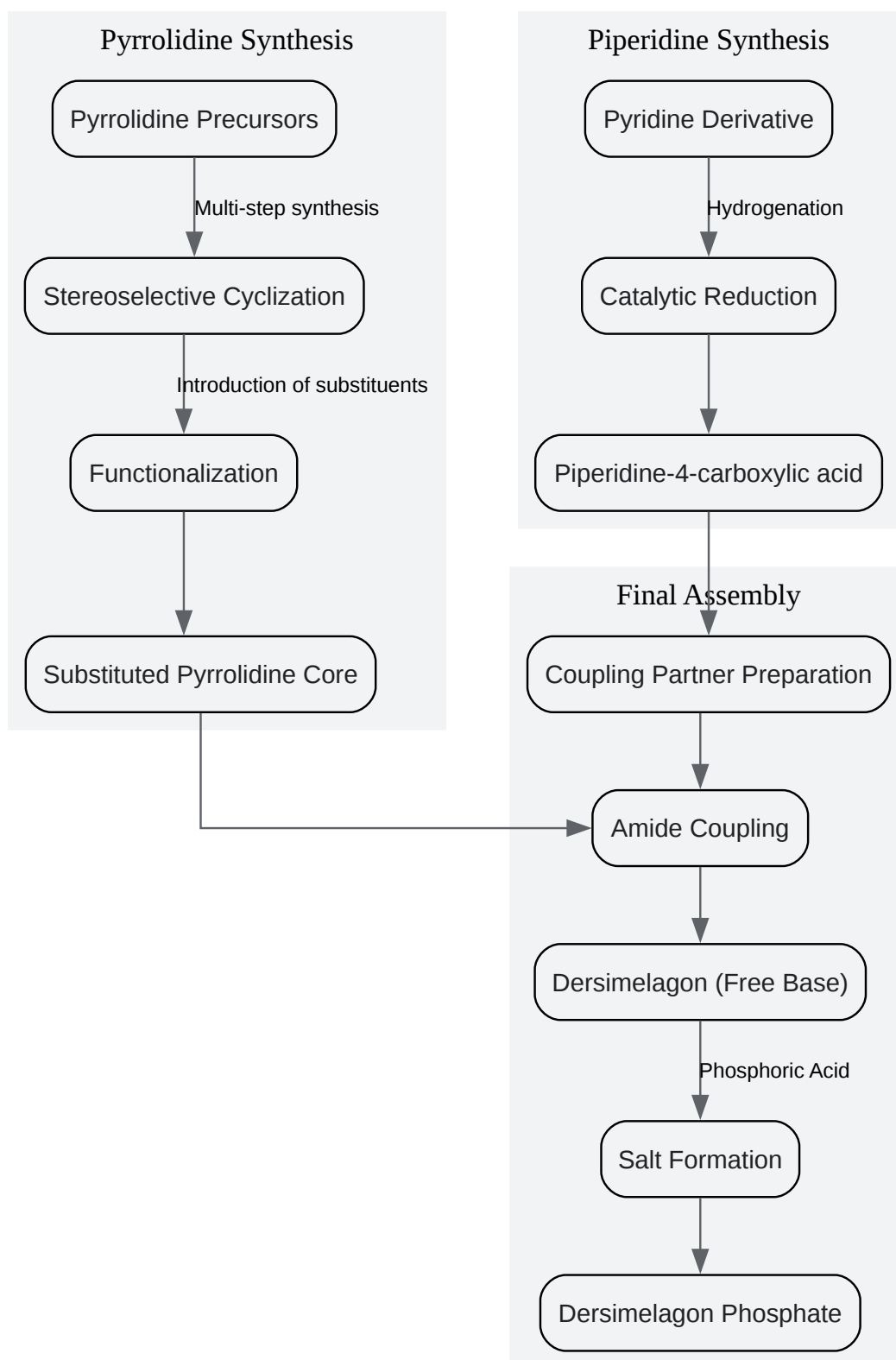
- Chemical Name: 1-(2-((3S,4R)-1-((3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl)-4-(methoxymethyl)pyrrolidin-3-yl)-5-(trifluoromethyl)phenyl)piperidine-4-carboxylic acid phosphate
- Molecular Formula:  $C_{36}H_{48}F_4N_3O_9P$
- Molecular Weight: 773.76 g/mol
- CAS Number: 2490660-87-0 (phosphate salt)

## Synthesis of Dersimelagon Phosphate

A detailed, step-by-step synthesis protocol for **Dersimelagon Phosphate** is not publicly available in the reviewed literature, as is common for proprietary investigational compounds. However, the synthesis of its core heterocyclic structures, namely substituted pyrrolidine and piperidine-4-carboxylic acid, involves well-established organic chemistry principles. The discovery of Dersimelagon was reported to have originated from the structural exploration of a previously reported compound.[4]

### General Synthetic Workflow:

The synthesis of a complex molecule like Dersimelagon would likely involve a multi-step process, including the stereoselective synthesis of the substituted pyrrolidine and piperidine building blocks, followed by their coupling and subsequent functional group manipulations.



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Caption: General synthetic workflow for **Dersimelagon Phosphate**.

## Mechanism of Action and Signaling Pathway

Dersimelagon is a selective agonist of the melanocortin 1 receptor (MC1R), a G-protein coupled receptor (GPCR) primarily expressed on melanocytes.[2] Upon binding to MC1R, Dersimelagon activates the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[5] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte development and function. MITF then promotes the transcription of key enzymes involved in melanin synthesis, such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT), ultimately leading to an increased production of eumelanin.[5]



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Caption: Dersimelagon-mediated MC1R signaling pathway.

## Experimental Protocols

### MC1R Binding Assay (General Protocol)

A competitive binding assay is typically used to determine the binding affinity of a compound to MC1R.

Methodology:

- Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human MC1R are cultured in appropriate media.[6]
- Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of the cultured cells.[7]

- **Binding Reaction:** A fixed concentration of a radiolabeled ligand (e.g., [ $^{125}$ I]NDP- $\alpha$ -MSH) is incubated with the cell membranes in the presence of varying concentrations of the test compound (Dersimelagon).
- **Incubation:** The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
- **Separation:** Bound and free radioligand are separated by filtration through a glass fiber filter.
- **Quantification:** The radioactivity retained on the filter is measured using a gamma counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand ( $IC_{50}$ ) is determined. The binding affinity ( $K_i$ ) is then calculated using the Cheng-Prusoff equation.

## cAMP Functional Assay (General Protocol)

This assay measures the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in the MC1R signaling pathway.

Methodology:

- **Cell Culture:** HEK293 cells expressing MC1R are seeded in a multi-well plate.[\[6\]](#)
- **Compound Treatment:** Cells are treated with varying concentrations of the test compound (Dersimelagon) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- **Incubation:** The cells are incubated for a specified period to allow for cAMP accumulation.
- **Cell Lysis:** The cells are lysed to release the intracellular cAMP.
- **cAMP Measurement:** The concentration of cAMP in the cell lysate is quantified using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[\[8\]](#)
- **Data Analysis:** The concentration of the test compound that produces 50% of the maximal response ( $EC_{50}$ ) is determined from the dose-response curve.

## Preclinical Pharmacology

### In Vitro Studies

Dersimelagon has demonstrated high affinity and selective agonistic activity for MC1R across different species.

Table 1: In Vitro Activity of Dersimelagon

Parameter	Human MC1R	Cynomolgus Monkey MC1R	Mouse MC1R	Rat MC1R	Human MC4R
EC <sub>50</sub> (nM)	8.16	3.91	1.14	0.251	>1000
Ki (nM)	2.26	-	-	-	32.9

Data sourced from MedchemExpress and other publications.[\[3\]](#)

In vitro studies using B16F1 mouse melanoma cells showed that Dersimelagon increased melanin production in a concentration-dependent manner.[\[3\]](#)

### In Vivo Studies

In vivo studies in animal models have demonstrated the melanogenic effects of Dersimelagon.

Table 2: In Vivo Effects of Dersimelagon

Animal Model	Dosing	Observed Effect	Reference
Ay/a Mice	≥0.3 mg/kg/day (oral)	Significant darkening of coat color.	<a href="#">[3]</a>
Cynomolgus Monkeys	≥1 mg/kg/day (oral)	Significant skin pigmentation, which was reversible upon cessation of treatment.	<a href="#">[3]</a>

## Clinical Development

Dersimelagon has undergone Phase 1 and Phase 2 clinical trials, with ongoing Phase 3 studies.

### Phase 1 Clinical Trial (NCT02834442)

A first-in-human, double-blind, placebo-controlled study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of Dersimelagon.<sup>[9][10]</sup>

Table 3: Summary of Pharmacokinetic Parameters of Dersimelagon in Healthy Volunteers (Multiple Ascending Doses)

Dose	Tmax (median, hours)	t <sub>1/2</sub> (mean, hours)
30 mg	4.0	10.56
90 mg	5.0	14.15
150 mg	4.0	15.68
300 mg	4.0	18.97
450 mg	4.0	17.84

Data from the first-in-human study. Tmax and t<sub>1/2</sub> are reported on Day 14.<sup>[11]</sup>

Dersimelagon was generally well-tolerated, with the most common treatment-emergent adverse events being lentigo (formation of small, pigmented spots on the skin) and skin hyperpigmentation.<sup>[9][10]</sup>

### Phase 2 Clinical Trial (ENDEAVOR - NCT03520036)

A Phase 2, multicenter, randomized, placebo-controlled study evaluated the efficacy and safety of Dersimelagon in patients with EPP or XLP.<sup>[1][9]</sup>

Table 4: Efficacy Results from the ENDEAVOR Study (16 weeks of treatment)

Endpoint	Placebo	Dersimelagon 100 mg QD	Dersimelagon 300 mg QD
Change from baseline in time to first prodromal symptom (minutes)	+20.2	+74.0 (p=0.008 vs placebo)	+82.7 (p=0.003 vs placebo)
Reduction in total number of pain events	-	60% reduction (p=0.027 vs placebo)	50% reduction (p=0.028 vs placebo)

Data from the ENDEAVOR Phase 2 trial.[\[1\]](#)[\[12\]](#)

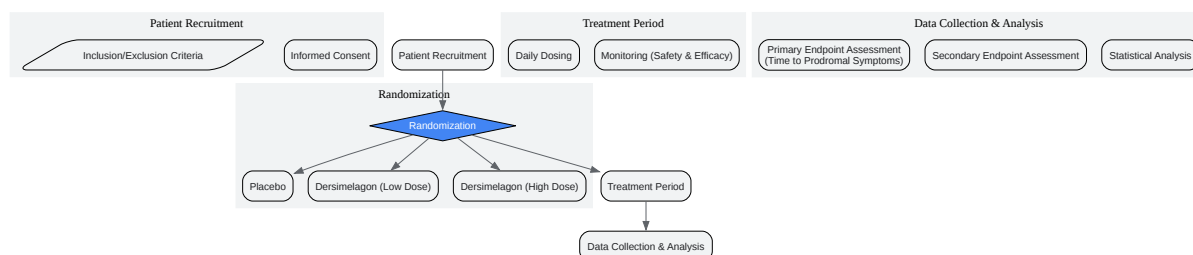
The study demonstrated that both 100 mg and 300 mg daily doses of Dersimelagon significantly increased the duration of symptom-free sunlight exposure in patients with EPP or XLP.[\[1\]](#)

## Ongoing Clinical Trials

A Phase 3 clinical trial program, including the INSPIRE study (NCT04402489), is currently underway to further evaluate the long-term safety and efficacy of Dersimelagon in a larger patient population, including adolescents.

Experimental Workflow for Clinical Trials:





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Caption: General workflow for a randomized controlled trial of Dersimelagon.

## Conclusion

**Dersimelagon Phosphate** represents a significant advancement in the potential treatment of erythropoietic protoporphyrias. Its novel, oral formulation and selective mechanism of action offer a promising approach to improving the quality of life for patients suffering from these debilitating photosensitive disorders. The robust preclinical data and positive results from Phase 1 and 2 clinical trials support its continued development. The ongoing Phase 3 studies will be crucial in further establishing the long-term safety and efficacy profile of this innovative therapy.

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